molecular formula C11H17NO3 B180530 Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-42-8

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B180530
CAS No.: 135908-42-8
M. Wt: 211.26 g/mol
InChI Key: XGAHSDLSSUMLPD-UHFFFAOYSA-N
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Description

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a carbamate (carbamoyl) group at the 4-position and a methyl ester at the 1-position. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Bicyclo[2.2.2]octane derivatives are known for their stability and applications in drug design, such as contraceptive agents and enzyme inhibitors .

Properties

IUPAC Name

methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAHSDLSSUMLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609641
Record name Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-42-8
Record name Methyl 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135908-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The dicarboxylic acid derivative serves as a key precursor. Industrial-scale synthesis often employs Diels-Alder cycloaddition followed by oxidation:

Reaction Conditions

StepReagents/ConditionsYield
CycloadditionDiene + dienophile, 150°C, 12 h65%
OxidationKMnO₄, H₂O, 80°C89%

This method produces the dicarboxylic acid, which is subsequently mono-esterified to yield methyl bicyclo[2.2.2]octane-1-carboxylate-4-carboxylic acid.

Selective Amidation at the 4-Position

The free carboxylic acid at C4 is converted to the carbamoyl group via activation and ammonia treatment:

Protocol

  • Activation : Treat with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form the acyl chloride.

  • Aminolysis : Add concentrated aqueous NH₃, stir at 25°C for 4 h.

  • Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Optimization Data

ParameterValue
Temperature0°C → 25°C
Molar Ratio (SOCl₂:Acid)1.2:1
Reaction Time4 h
Yield78%

This approach avoids over-activation of the ester group at C1 due to the steric protection offered by the bicyclic framework.

Alternative Route via Nitrile Intermediate

Cyanide Displacement on a Halogenated Precursor

A halogen atom at C4 can be replaced by a cyanide group, followed by partial hydrolysis to the carbamoyl:

Stepwise Procedure

  • Halogenation : Treat methyl bicyclo[2.2.2]octane-1-carboxylate with N-bromosuccinimide (NBS) under radical conditions.

  • Nucleophilic Substitution : React with KCN in DMF at 80°C.

  • Controlled Hydrolysis : Use H₂O₂ in acidic medium to convert -CN to -CONH₂.

Key Metrics

StageReagentsTemp.TimeYield
BrominationNBS, AIBN80°C6 h63%
CyanationKCN, DMF80°C12 h58%
HydrolysisH₂O₂, H₂SO₄60°C3 h82%

This method benefits from commercial availability of starting materials but requires careful control of hydrolysis conditions to prevent over-oxidation to the carboxylic acid.

Enzymatic Approaches for Stereochemical Control

Recent advances in biocatalysis offer enantioselective routes:

Immobilized Lipase-Catalyzed Aminolysis

ParameterValue
EnzymeCandida antarctica Lipase B (CAL-B)
SubstrateMethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Amine SourceNH₃ in tert-butanol
Temperature37°C
Time48 h
Conversion94%
ee>99%

This green chemistry approach eliminates need for protective groups and achieves excellent stereocontrol, particularly valuable for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for improved safety and yield:

Flow Parameters

StageReactor TypeResidence Time
EsterificationPacked-bed30 min
AmidationMicrochannel2 h

Advantages

  • 40% reduction in solvent use vs batch processes

  • 99.5% purity by HPLC

  • Throughput: 50 kg/day

Waste Management Protocols

Critical for environmental compliance:

  • SOCl₂ neutralization with NaOH scrubbers

  • KCN recycling via ion-exchange resins

  • Enzyme recovery in biocatalytic routes

Analytical Characterization

Spectroscopic Benchmarks

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.74 (m, 6H, bridgehead), 3.58 (s, 3H, OCH₃), 5.21 (br s, 2H, NH₂)
¹³C NMR174.8 (C=O), 156.2 (CONH₂), 51.3 (OCH₃)
IR (ATR)3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O)

Chromatographic Purity

MethodColumnRetention TimePurity
HPLCC18, 5μm8.2 min99.8%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism by which Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent at 4-Position Molecular Formula Molecular Weight Physical State Key Applications/Synthesis Safety/Hazards Evidence ID
Carbamoyl (-CONH₂) C₁₁H₁₅NO₃ 209.24 Not reported Drug intermediates, hydrogen-bonding motifs Likely low toxicity (amide stability) N/A (Target)
Bromo (-Br) C₁₀H₁₅BrO₂ 247.13 Solid Suzuki coupling, halogenation reactions H302 (harmful if swallowed), H315-H319 (skin/eye irritation)
Ethynyl (-C≡CH) C₁₂H₁₆O₂ 192.25 Not reported Click chemistry, alkyne-azide cycloaddition No data
Phenylthio (-SPh) C₁₅H₁₈O₂S 262.37 White solid Photoredox catalysis, C–H functionalization No data
Aminocyclohexane (amine) C₁₁H₁₉NO₂ 197.27 Hydrochloride salt Intermediate for bioactive molecules (e.g., CNS drugs) H301 (toxic if swallowed)
Isocyanato (-NCO) C₁₁H₁₅NO₃ 209.24 Liquid Urethane/urea synthesis H301-H311-H331-H334 (acute toxicity, respiratory sensitization)
Pyridin-4-yl C₁₅H₁₇NO₂ 243.30 White solid Heterocyclic drug scaffolds (e.g., kinase inhibitors) No data

Structural and Reactivity Differences

  • Carbamoyl vs. Halogens (Br, I): The carbamoyl group’s polarity and hydrogen-bonding capacity contrast with bromo or iodomethyl substituents, which are electron-withdrawing and facilitate cross-coupling reactions (e.g., Suzuki or nucleophilic substitutions) .
  • Carbamoyl vs. Ethynyl: The ethynyl group (C≡CH) enables click chemistry, whereas the carbamoyl group is less reactive but offers stability and biocompatibility .
  • Carbamoyl vs. Isocyanato: The isocyanato group (-NCO) is highly reactive toward nucleophiles (e.g., amines, alcohols), making it suitable for polymer synthesis, while the carbamoyl group is more inert and hydrolytically stable .

Physicochemical Properties

  • Thermodynamic Stability: Methyl-substituted analogs (e.g., 4-methylbicyclo[2.2.2]octane-1-carboxylic acid) show high thermodynamic stability (ΔrG° = 1407 kJ/mol), suggesting similar robustness for the carbamoyl derivative .

Biological Activity

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (M4CBC) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of M4CBC, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 135908-42-8

M4CBC's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Interaction with Enzymes

Research indicates that M4CBC can bind to enzymes involved in metabolic pathways, potentially altering their activity. This interaction may lead to changes in substrate availability or enzyme kinetics, contributing to the compound's overall biological effects.

Antimicrobial Activity

M4CBC has demonstrated significant antimicrobial properties against various bacterial strains. In studies involving derivatives of bicyclo[2.2.2]octane, compounds similar to M4CBC exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .

Table 1: Antimicrobial Activity of Bicyclo[2.2.2]octane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
M4CBCStaphylococcus aureus0.5 µg/mL
M4CBCPseudomonas aeruginosa1.0 µg/mL
Compound 1cEscherichia coli0.25 µg/mL
Compound 1eMethicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL

This table highlights the effectiveness of M4CBC and related compounds against key bacterial pathogens.

Antiviral Activity

In addition to its antibacterial properties, M4CBC has shown promise in antiviral applications. For instance, studies on related bicyclic compounds have reported activity against influenza virus strains, suggesting that M4CBC may also inhibit viral replication through similar mechanisms .

Study on Antimicrobial Properties

A notable study evaluated a series of bicyclo[2.2.2]octane derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities to M4CBC exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ciprofloxacin in terms of MIC values .

Research on Structural Variants

Another investigation focused on the synthesis and biological evaluation of derivatives based on the bicyclo[2.2.2]octane scaffold, including M4CBC. The study demonstrated that modifications to the functional groups significantly influenced the biological activity, highlighting the importance of structural diversity in enhancing antimicrobial efficacy .

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